molecular formula C11H21NO B1428338 1-[(Cyclobutylamino)methyl]cyclohexan-1-ol CAS No. 1248064-10-9

1-[(Cyclobutylamino)methyl]cyclohexan-1-ol

Cat. No.: B1428338
CAS No.: 1248064-10-9
M. Wt: 183.29 g/mol
InChI Key: WFBIRZVPTAYVHU-UHFFFAOYSA-N
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Description

1-[(Cyclobutylamino)methyl]cyclohexan-1-ol is a cyclic tertiary amine with the molecular formula C11H21NO and a molecular weight of 183.29 g/mol This compound is known for its unique structure, which includes a cyclohexanol backbone with a cyclobutylamino group attached via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Cyclobutylamino)methyl]cyclohexan-1-ol typically involves the reaction of cyclohexanone with cyclobutylamine in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[(Cyclobutylamino)methyl]cyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(Cyclobutylamino)methyl]cyclohexan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Cyclobutylamino)methyl]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use.

Comparison with Similar Compounds

    Cyclohexanol: Shares the cyclohexanol backbone but lacks the cyclobutylamino group.

    Cyclobutylamine: Contains the cyclobutylamino group but lacks the cyclohexanol backbone.

Uniqueness: 1-[(Cyclobutylamino)methyl]cyclohexan-1-ol is unique due to the combination of the cyclohexanol and cyclobutylamino groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various applications .

Properties

IUPAC Name

1-[(cyclobutylamino)methyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c13-11(7-2-1-3-8-11)9-12-10-5-4-6-10/h10,12-13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBIRZVPTAYVHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNC2CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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